molecular formula C11H15NSi B1587900 4-(Trimethylsilyl)-1h-indole CAS No. 82645-11-2

4-(Trimethylsilyl)-1h-indole

Cat. No. B1587900
CAS RN: 82645-11-2
M. Wt: 189.33 g/mol
InChI Key: COFOETMEXFECLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trimethylsilyl)-1h-indole is a compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .


Synthesis Analysis

4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .


Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis and Functionalization

  • Cobalt-Mediated Cycloaddition : 4-(Trimethylsilyl)-1h-indole undergoes cobalt-mediated [2+2+2] cycloaddition to produce complex dihydrocarbazoles and diene complexes through C-H activation, demonstrating its utility in organic synthesis (Boese, Sickle, & Vollhardt, 1994).
  • Palladium-Catalyzed Reactions : This compound is part of studies involving palladium-catalyzed reactions for synthesizing biologically active compounds, showcasing its role in advanced synthetic methods (Cacchi & Fabrizi, 2005).

Material Science and Photophysics

  • Novel Derivatives for NLO Applications : Indole derivatives, including those related to 4-(Trimethylsilyl)-1h-indole, have been synthesized and characterized for nonlinear optical (NLO) properties, indicating potential applications in high-tech fields (Tariq et al., 2020).

Organic Chemistry and Catalysis

  • Metal- and Additive-Free Photochemical Process : A study demonstrates the use of tris(trimethylsilyl)silane, related to 4-(Trimethylsilyl)-1h-indole, in a metal- and additive-free photochemical process for synthesizing indoles and oxindoles, highlighting its relevance in green chemistry (da Silva et al., 2015).
  • Sequential Coupling and Desilylation : This compound is involved in sequential coupling and desilylation-coupling/cyclization under Pd/C-Cu catalysis, underscoring its role in the development of new synthetic methodologies (Rao et al., 2011).

Drug Development and Biological Research

  • Tryptamine Precursors : 4-(Trimethylsilyl)-1h-indole is used in the synthesis of optically pure tryptamine precursors, essential for pharmaceutical and biological research (Chen et al., 2013).

Safety And Hazards

Trimethylsilyl chloride, also known as chlorotrimethylsilane is an organosilicon compound, with the formula (CH3)3SiCl, often abbreviated Me3SiCl or TMSCl. It is a colorless volatile liquid that is stable in the absence of water. It is widely used in organic chemistry . It is reactive toward nucleophiles, resulting in the replacement of the chloride .

Future Directions

Through the copolymerization of 4-trimethylsilyl diphenyl acetylene and 1-trimethylsilyl-1-propyne (TMSP), we successfully realized the conversion of PTMSDPA from ACQ to aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AEE) .

properties

IUPAC Name

1H-indol-4-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFOETMEXFECLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413661
Record name 4-(Trimethylsilyl)-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)-1h-indole

CAS RN

82645-11-2
Record name 4-(Trimethylsilyl)-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trimethylsilyl)-1h-indole
Reactant of Route 2
Reactant of Route 2
4-(Trimethylsilyl)-1h-indole
Reactant of Route 3
Reactant of Route 3
4-(Trimethylsilyl)-1h-indole
Reactant of Route 4
Reactant of Route 4
4-(Trimethylsilyl)-1h-indole
Reactant of Route 5
Reactant of Route 5
4-(Trimethylsilyl)-1h-indole
Reactant of Route 6
Reactant of Route 6
4-(Trimethylsilyl)-1h-indole

Citations

For This Compound
1
Citations
J Barluenga, FJ Fañanás, R Sanz… - … –A European Journal, 2002 - Wiley Online Library
The development of a new method for the regioselective synthesis of functionalized indoles and six‐membered benzo‐fused N‐, O‐, and S‐heterocycles is reported. The key step …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.